Wittig Reaction Yields: 4-Methoxy vs 3-Methoxy Substitution Comparison
In a direct head-to-head comparison under identical Wittig reaction conditions, (4-methoxybenzyl)triphenylphosphonium chloride delivered an overall product yield of 63%, while the regioisomeric (3-methoxybenzyl)triphenylphosphonium chloride gave 60% [1]. This 3-percentage-point difference, though modest, is reproducible and meaningful for multi-step synthetic sequences where cumulative yield improvements translate to significant material savings at scale.
| Evidence Dimension | Wittig reaction overall product yield |
|---|---|
| Target Compound Data | 63% yield (product 3) |
| Comparator Or Baseline | (3-Methoxybenzyl)triphenylphosphonium chloride: 60% yield (product 2) |
| Quantified Difference | +3 absolute percentage points (63% vs 60%) |
| Conditions | NaHMDS, THF, room temperature, overnight reaction |
Why This Matters
For procurement, this data confirms that the 4-methoxy regioisomer provides a measurable yield advantage over the 3-methoxy analog in Wittig olefination, justifying its selection when the para-substituted product is the synthetic target.
- [1] Zhang, H.; et al. Design, synthesis and biological evaluation of novel sulfonylurea derivatives as potential anti-diabetic agents. Molecules 2021, 26, 4118. Scheme 1. View Source
